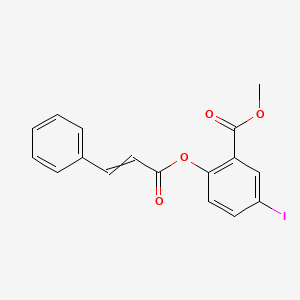
Methyl 2-(cinnamoyloxy)-5-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography can be used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The conditions under which these reactions occur, the products formed, and the mechanisms of the reactions are all part of this analysis .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, reactivity, and stability of the compound .Scientific Research Applications
Catalytic Cyclization Reactions
Methyl 2-iodobenzoates, similar in structure to Methyl 2-(cinnamoyloxy)-5-iodobenzoate, have been used in cyclization reactions with various aldehydes to produce phthalide derivatives. These reactions are catalyzed by cobalt bidentate phosphine complexes, demonstrating the potential of such compounds in facilitating efficient synthetic routes for complex organic molecules. The study by Chang, Jeganmohan, and Cheng (2007) highlights this application, where a variety of functional groups on the aryl ring of the aldehydes were compatible with the reaction, showcasing the versatility of the methodology (Hong-Tai Chang, M. Jeganmohan, & Chien‐Hong Cheng, 2007).
One-Pot Synthesis of Oxazoles
Kawano and Togo (2008) described a one-pot synthesis approach for 2,4,5-trisubstituted oxazoles from ketones using iodoarene, which acts as a catalyst. This process illustrates the role of iodobenzoates in synthesizing heterocyclic compounds, which are significant in various pharmaceutical and materials science applications (Y. Kawano & H. Togo, 2008).
Hypervalent Iodine Oxidizing Reagents
The work of Zhdankin et al. (2005) explored esters of 2-iodoxybenzoic acid (IBX-esters) prepared from 2-iodobenzoate esters, revealing a new class of hypervalent iodine compounds with potential as oxidizing reagents. These compounds, including Methyl 2-iodoxybenzoate, offer insights into designing novel oxidizing agents for synthetic chemistry applications (V. Zhdankin et al., 2005).
Large-Scale Synthesis Applications
A study by Kucerovy et al. (1997) on the synthesis of Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate, a compound related to this compound, highlights the utility of such compounds in the development of processes for the preparation of molecules intended for the treatment of various disorders, demonstrating the relevance of these compounds in pharmaceutical synthesis (A. Kucerovy et al., 1997).
Discovery of Natural Products
Research on the fungus Antrodia cinnamomea led to the isolation of new phenyl compounds, including derivatives similar to this compound, highlighting the role of such compounds in the discovery and understanding of natural products with potential biological activities (Keh-Feng Huang, Wed-Ming Huang, & H. Chiang, 2001).
Mechanism of Action
Safety and Hazards
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 2-(cinnamoyloxy)-5-iodobenzoate involves the esterification of 5-iodosalicylic acid with cinnamic acid followed by methylation of the resulting product.", "Starting Materials": [ "5-iodosalicylic acid", "cinnamic acid", "methanol", "sulfuric acid", "sodium hydroxide", "methyl iodide" ], "Reaction": [ "Step 1: Esterification of 5-iodosalicylic acid with cinnamic acid in the presence of sulfuric acid as a catalyst to form methyl 2-(cinnamoyloxy)-5-iodobenzoate.", "Step 2: Neutralization of the reaction mixture with sodium hydroxide.", "Step 3: Methylation of the product using methyl iodide in the presence of sodium hydroxide as a base to form Methyl 2-(cinnamoyloxy)-5-iodobenzoate." ] } | |
CAS No. |
307952-85-8 |
Molecular Formula |
C17H13IO4 |
Molecular Weight |
408.19 g/mol |
IUPAC Name |
methyl 5-iodo-2-[(E)-3-phenylprop-2-enoyl]oxybenzoate |
InChI |
InChI=1S/C17H13IO4/c1-21-17(20)14-11-13(18)8-9-15(14)22-16(19)10-7-12-5-3-2-4-6-12/h2-11H,1H3/b10-7+ |
InChI Key |
NJCFECUOBXOPHR-JXMROGBWSA-N |
Isomeric SMILES |
COC(=O)C1=C(C=CC(=C1)I)OC(=O)/C=C/C2=CC=CC=C2 |
SMILES |
COC(=O)C1=C(C=CC(=C1)I)OC(=O)C=CC2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)I)OC(=O)C=CC2=CC=CC=C2 |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


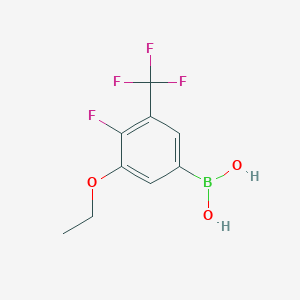
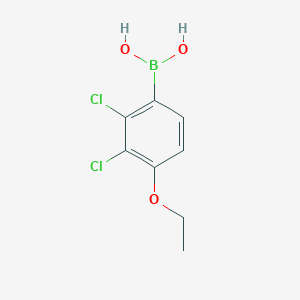

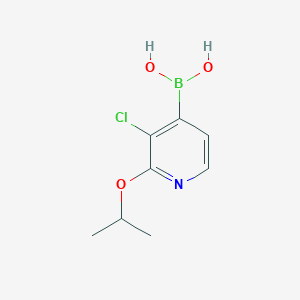
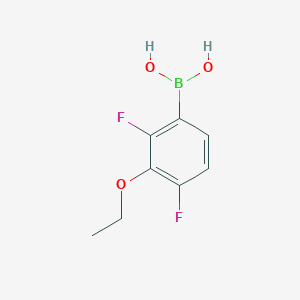
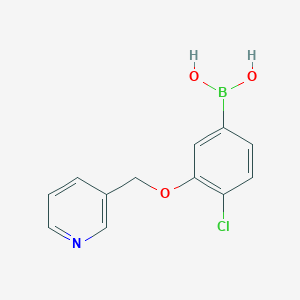
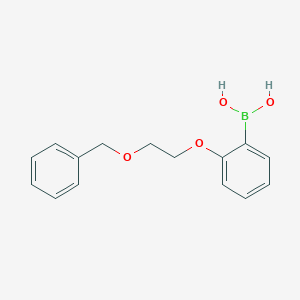

![1-(2,6-Dichlorophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B3060299.png)

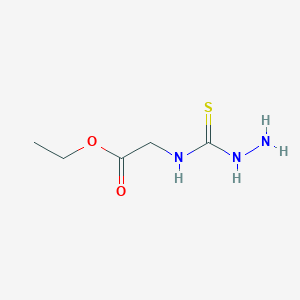

![1-[2-(Benzimidazol-2-ylthio)ethyl]piperazine](/img/structure/B3060307.png)

